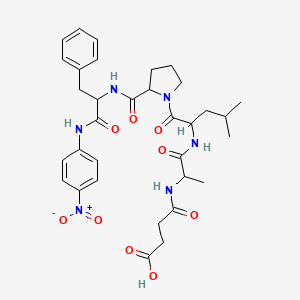

Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNA

Description

Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNA is a synthetic peptide substrate designed for studying protease activity, particularly in enzymatic assays. Its structure comprises a succinyl (Suc) group at the N-terminus, followed by alternating D- and L-amino acids (Ala, Leu, Pro, Phe), and a para-nitroanilide (pNA) moiety at the C-terminus. The pNA group serves as a chromophore, enabling spectrophotometric detection of protease-mediated cleavage. This compound is widely used in biochemical research to evaluate enzyme kinetics, substrate specificity, and inhibitor efficacy .

The racemic DL-configuration of its amino acids enhances resistance to proteolytic degradation, extending its utility in prolonged assays. However, this configuration may reduce binding affinity to stereospecific enzymes compared to homochiral substrates.

Properties

IUPAC Name |

4-[[1-[[4-methyl-1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N6O9/c1-20(2)18-26(37-30(43)21(3)34-28(40)15-16-29(41)42)33(46)38-17-7-10-27(38)32(45)36-25(19-22-8-5-4-6-9-22)31(44)35-23-11-13-24(14-12-23)39(47)48/h4-6,8-9,11-14,20-21,25-27H,7,10,15-19H2,1-3H3,(H,34,40)(H,35,44)(H,36,45)(H,37,43)(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNLNVHDRHWWDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N6O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNA involves several steps, starting with the protection of amino groups and the sequential coupling of amino acids. The succinyl group is introduced to increase the solubility and stability of the substrate. The final step involves the coupling of p-nitroaniline to the peptide chain. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNA follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is lyophilized to obtain a stable powder form.

Chemical Reactions Analysis

Types of Reactions

Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected colorimetrically.

Common Reagents and Conditions

Reagents: Proteolytic enzymes (e.g., elastase, chymotrypsin, cathepsin G)

Conditions: Aqueous buffer solutions at physiological pH (7.4), temperature around 37°C

Major Products

The major product formed from the enzymatic hydrolysis of Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNA is p-nitroaniline, which is yellow and can be measured spectrophotometrically.

Scientific Research Applications

Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNA is widely used in scientific research for:

Enzyme Activity Assays: It serves as a substrate for measuring the activity of proteolytic enzymes like elastase, chymotrypsin, and cathepsin G.

Biological Studies: Used to study enzyme kinetics and inhibition in various biological samples, including blood and tissue extracts.

Medical Research: Helps in the diagnosis of diseases related to protease activity, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Industrial Applications: Employed in the quality control of enzyme preparations in the pharmaceutical and biotechnology industries.

Mechanism of Action

The mechanism of action of Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNA involves its hydrolysis by specific proteolytic enzymes. The succinyl group enhances the solubility and stability of the substrate, allowing it to interact effectively with the enzyme’s active site. The enzyme cleaves the peptide bond, releasing p-nitroaniline, which can be quantified colorimetrically. This process helps in determining the enzyme’s activity and specificity .

Comparison with Similar Compounds

Regulatory and Industrial Considerations

Similar compounds used in clinical research must adhere to these standards to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.